molecular formula C5H7ClO3 B1275879 2-Acetoxypropionyl chloride CAS No. 38939-83-2

2-Acetoxypropionyl chloride

Cat. No.: B1275879
CAS No.: 38939-83-2
M. Wt: 150.56 g/mol
InChI Key: ALHZEIINTQJLOT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Acetoxypropionyl chloride, also known as (S)-(-)-2-Acetoxypropionyl chloride, is a chiral building block . It is primarily used in organic synthesis as a reagent and intermediate . The primary targets of this compound are the reactants in the synthesis process, which can be a wide range of organic compounds.

Mode of Action

The compound interacts with its targets through chemical reactions. It is often used in acylation reactions, where it adds an acyl group to the target molecule . This can result in significant changes to the target, such as altering its reactivity or introducing new functional groups.

Pharmacokinetics

It is primarily used in a controlled laboratory setting for synthetic purposes .

Result of Action

The result of this compound’s action is the synthesis of new organic compounds. It can be used to produce a variety of compounds, such as esters, acyl chlorides, and amides . The exact molecular and cellular effects depend on the specific compounds that are synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and can be hydrolyzed to the corresponding acid . Therefore, it should be stored under an inert atmosphere and at low temperatures . Additionally, it should be handled with care due to its corrosive nature and potential to cause burns .

Biochemical Analysis

Biochemical Properties

2-Acetoxypropionyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of chiral molecules. It interacts with various enzymes and proteins, facilitating the resolution of bicyclic α-hydroxylactones and the preparation of chiral phosphonates . The compound’s interaction with enzymes such as esterases and proteases is crucial for its function as a chiral derivatizing agent . These interactions typically involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the formation of chiral intermediates.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes through acetylation can impact cell function by altering the activity of key regulatory proteins . This modification can lead to changes in gene expression and metabolic flux, affecting cellular homeostasis and function . Additionally, the compound’s reactivity with cellular components can induce stress responses, influencing cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound’s acetyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of stable acetylated products . This acetylation can inhibit or activate enzyme activity, depending on the specific target and context . For example, acetylation of histones can lead to changes in chromatin structure and gene expression, while acetylation of metabolic enzymes can alter their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive and can hydrolyze to the corresponding acid in the presence of water . This degradation can impact its long-term effects on cellular function, as the hydrolyzed product may have different biochemical properties . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a chiral derivatizing agent without causing significant toxicity . At higher doses, it can induce toxic effects, including skin and eye irritation, and potential systemic toxicity . Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, leading to the formation of acetylated products and the release of chloride ions . These metabolic reactions can affect the levels of metabolites and the flux of metabolic pathways, influencing cellular energy balance and biosynthetic processes . The compound’s role in acetylation reactions also links it to pathways involving acetyl-CoA and other acetyl donors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its reactivity with nucleophilic sites can lead to its accumulation in specific cellular compartments . Transporters such as organic anion transporters may facilitate its movement across cellular barriers, influencing its localization and bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the nucleus, cytoplasm, and endoplasmic reticulum . Its acetylating activity can be directed to specific compartments through targeting signals and post-translational modifications . For example, acetylation of nuclear proteins can affect gene expression, while acetylation of cytoplasmic enzymes can modulate metabolic pathways .

Preparation Methods

2-Acetoxypropionyl chloride can be synthesized through various methods. One common synthetic route involves the acylation reaction of (S)-lactic acid with thionyl chloride. The process typically involves the following steps :

    Starting Material: (S)-Lactic acid.

    Reagent: Thionyl chloride.

    Reaction Conditions: The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition.

    Product Isolation: The resulting product is purified by distillation under reduced pressure.

Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

2-Acetoxypropionyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Hydrolysis: Water or aqueous base.

    Substitution: Amines or alcohols, often in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major products formed from these reactions include 2-acetoxypropionic acid, amides, esters, and 2-acetoxypropanol .

Comparison with Similar Compounds

Properties

IUPAC Name

(1-chloro-1-oxopropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHZEIINTQJLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404126
Record name 2-acetoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38939-83-2
Record name 2-(Acetyloxy)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38939-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-acetoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stir a mixture of 2-acetoxy-propionic acid (550 g, 4.16 mol) in oxalyl chloride (500 mL) at room temperature for overnight. After removal of oxalyl chloride under vacuum, ˜700 g crude product is obtained (quantitative yield crude), which is used directly in the next step. 1H NMR (CDCl3, 400 MHz): δ 5.16 (m, 1H), 2.13 (s, 3H), 1.58 (d, J=7.2, 3H).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-acetoxypropionyl chloride in the context of these research papers?

A1: this compound serves as a crucial chiral derivatizing agent in the synthesis and analysis of chiral compounds. [, , ] Specifically, it is frequently employed to determine the stereochemistry of long-chain secondary alcohols, which act as sex pheromone precursors in various insect species, including pine sawflies. [, ]

Q2: How does the chirality of this compound contribute to its application in pheromone research?

A2: The (S)-enantiomer of this compound ((S)-2-acetoxypropionyl chloride) is particularly valuable due to its ability to react with chiral alcohols, forming diastereomeric esters. [, ] These diastereomers possess distinct physical properties, allowing for separation and analysis using techniques like gas chromatography coupled with mass spectrometry (GC-MS). This enables researchers to identify and quantify the specific stereoisomers present in pheromone extracts. [, ]

Q3: Can you elaborate on the synthesis of chiral polymers using this compound?

A3: (S)-2-acetoxypropionyl chloride is used as a terminating agent in the living anionic polymerization of n-hexyl isocyanate (HIC), resulting in the formation of chiral poly(n-hexyl isocyanate) (PHIC) macromonomers. [, , , ] This incorporation of chirality influences the polymer's conformation and chiroptical properties, which can be further studied using techniques like circular dichroism (CD) spectroscopy. [, , ]

Q4: Beyond pheromone and polymer research, are there other applications for this compound?

A4: Yes, one study demonstrated the use of (S)-2-acetoxypropionyl chloride in the preparation of a chiral selective nanofiltration membrane. [] The chiral moiety from (S)-2-acetoxypropionyl chloride is incorporated into the membrane structure, enabling the optical resolution of racemic mixtures of amino acids like arginine and alanine. []

Q5: The papers mention the importance of optimizing reaction conditions. What are some examples of these optimizations?

A5: Several optimization strategies are highlighted in the research. For instance, varying the concentration of (S)-2-acetoxypropionyl chloride during membrane preparation was crucial for achieving optimal optical resolution of amino acids. [] Similarly, different acid chloride derivatives and GC columns were systematically evaluated to identify the ideal combination for separating stereoisomers of long-chain secondary alcohols. [] In the synthesis of chiral PHIC macromonomers, factors like initiator efficiency and aggregation behavior during polymerization were carefully controlled. []

Q6: What are some of the analytical techniques used to characterize the products derived from reactions involving this compound?

A6: Various analytical methods are employed. Gas chromatography-mass spectrometry (GC-MS) is central to separating and identifying the stereoisomers of derivatized alcohols. [, ] Circular dichroism (CD) spectroscopy helps analyze the chiroptical properties of chiral polymers synthesized using (S)-2-acetoxypropionyl chloride. [, , ] Techniques like FTIR, scanning electron microscopy, and atomic force microscopy are utilized to characterize the morphology and properties of chiral selective membranes. [] Additionally, 1H NMR and SEC-MALLS are employed to confirm the formation and analyze the characteristics of graft copolymers. []

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